molecular formula C11H11IN2O2 B14771207 1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione

1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione

Cat. No.: B14771207
M. Wt: 330.12 g/mol
InChI Key: MCMNHDCLSUDYLB-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione is an organic compound characterized by the presence of an iodophenyl group attached to a hexahydropyrimidine-2,4-dione core

Preparation Methods

The synthesis of 1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodoaniline and 5-methyluracil.

    Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate (K2CO3).

    Synthetic Route: The synthetic route may include a nucleophilic substitution reaction where the iodophenyl group is introduced to the hexahydropyrimidine-2,4-dione core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds with different functional groups.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various catalysts, depending on the specific reaction being performed.

Scientific Research Applications

1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3-Iodophenyl)-5-methyl-hexahydropyrimidine-2,4-dione can be compared with similar compounds such as:

    1-(3-Iodophenyl)-3-methyl-2-pyrazolin-5-one: This compound shares a similar iodophenyl group but has a different core structure.

    1-(3-Iodophenyl)-2,4-dioxo-hexahydropyrimidine: This compound has a similar core structure but lacks the methyl group.

    1-(3-Iodophenyl)-5-methyl-2,4-dioxo-hexahydropyrimidine: This compound is closely related but differs in the position of the methyl group.

Properties

Molecular Formula

C11H11IN2O2

Molecular Weight

330.12 g/mol

IUPAC Name

1-(3-iodophenyl)-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C11H11IN2O2/c1-7-6-14(11(16)13-10(7)15)9-4-2-3-8(12)5-9/h2-5,7H,6H2,1H3,(H,13,15,16)

InChI Key

MCMNHDCLSUDYLB-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)NC1=O)C2=CC(=CC=C2)I

Origin of Product

United States

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